![molecular formula C17H16BrFO B1343511 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898755-10-7](/img/structure/B1343511.png)
4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone
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Description
4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone, also known as Flephedrone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. Flephedrone is a designer drug and is similar in structure to other synthetic cathinones such as Mephedrone and Methylone. Flephedrone has been used as a recreational drug due to its stimulant effects. However,
Scientific Research Applications
Electrophilic Substitution and Rearrangement
Research has explored the dynamics of electrophilic substitution and rearrangement involving brominated and dimethylphenol compounds. For instance, the study of bromination reactions of dimethylphenols has led to insights into the production of various brominated phenolic derivatives, which are essential in understanding the reactivity and potential applications of such compounds in synthetic chemistry (Brittain et al., 1982).
Phase Transfer Catalyzed Polymerization
The phase transfer catalyzed (PTC) polymerization of brominated dimethylphenols, such as 4-bromo-2,6-dimethylphenol, in the presence of various initiators and comonomers, has been a subject of research. These studies provide insights into the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights, offering potential applications in the development of polymeric materials with specific properties (Percec & Wang, 1991).
Interaction with Micellar Systems
Investigations into the binding of phenolic compounds, including brominated and dimethylphenols, to micellar systems like cetyltrimethylammonium chloride (CTAC) have been conducted. These studies are crucial for understanding the interactions of such compounds with biological membranes and could have implications in the fields of drug delivery and biochemistry (Senz & Gsponer, 1994).
Analytical and Detection Methods
Research on the conversion of bromophenols, including those derived from brominated dimethylphenols, into detectable derivatives for analytical purposes has been explored. These methods are essential for the detection and quantification of such compounds in various matrices, which is crucial for environmental monitoring and chemical analysis (Mishra et al., 2001).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCQOBJYAYNQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644804 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898755-10-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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